molecular formula C19H12Cl3N3O4 B2684290 methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 321526-31-2

methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B2684290
CAS No.: 321526-31-2
M. Wt: 452.67
InChI Key: VKUHSTJHNDANEH-AUEPDCJTSA-N
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Description

Methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, chlorinated benzoyl groups, and a carboxylate ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the chlorinated benzoyl group via an esterification reaction. The final step often involves the formation of the oxime moiety through a condensation reaction with hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (such as temperature and pressure), and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and nucleophiles (such as amines or thiols). Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease processes.

    Industry: Utilized in the development of new materials and chemical processes, particularly those requiring specific functional groups or reactivity patterns.

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with chlorinated benzoyl groups and carboxylate esters. Examples include:

  • Methyl 5-chloro-4-({[(2,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate
  • Methyl 5-chloro-4-({[(3,5-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate

Uniqueness

The uniqueness of methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate lies in its specific substitution pattern and the presence of the oxime moiety. This unique structure can confer distinct biological activities and reactivity patterns, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 5-chloro-4-[(E)-(3,4-dichlorobenzoyl)oxyiminomethyl]-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3O4/c1-28-19(27)16-13(17(22)25(24-16)12-5-3-2-4-6-12)10-23-29-18(26)11-7-8-14(20)15(21)9-11/h2-10H,1H3/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUHSTJHNDANEH-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1C=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NN(C(=C1/C=N/OC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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